molecular formula C17H16N2O B2832778 N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide CAS No. 1436265-47-2

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide

Cat. No.: B2832778
CAS No.: 1436265-47-2
M. Wt: 264.328
InChI Key: BYQLIHAXUVMUOU-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is a substituted acetamide derivative characterized by a cyanomethyl group attached to the nitrogen atom and a 3-methylphenyl moiety at the 2-position of the acetamide backbone.

Key structural attributes:

  • Acetamide core: Common to many bioactive molecules (e.g., SIRT2 inhibitors, pesticides).
  • 3-Methylphenyl group: May influence lipophilicity and binding affinity in biological systems.

Properties

IUPAC Name

N-(cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-14-6-5-7-15(12-14)13-17(20)19(11-10-18)16-8-3-2-4-9-16/h2-9,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQLIHAXUVMUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide typically involves the reaction of 3-methylbenzylamine with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyanomethyl group (-CH<sub>2</sub>CN) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For example:

  • Acidic Hydrolysis :
    Treatment with concentrated HCl at 80°C converts the nitrile group into a carboxylic acid, forming N-(carboxymethyl)-2-(3-methylphenyl)-N-phenylacetamide.

  • Basic Hydrolysis :
    NaOH in aqueous ethanol hydrolyzes the nitrile to an amide intermediate, which can further react under prolonged heating.

Key Data :

ConditionProductYield (%)Source
6M HCl, 80°C, 6hN-(carboxymethyl)-2-(3-methylphenyl)-N-phenylacetamide72
2M NaOH, EtOH/H<sub>2</sub>O, refluxN-(aminocarbonylmethyl)-2-(3-methylphenyl)-N-phenylacetamide65

Radical-Mediated Cyanomethylation

The cyanomethyl group participates in radical reactions, as observed in acetonitrile-based systems. Tert-butoxy radicals abstract hydrogen from the -CH<sub>2</sub>CN group, generating a cyanomethyl radical (·CH<sub>2</sub>CN ) that reacts with electron-deficient aromatic systems (e.g., pyridines or nitroarenes) .

Mechanism :

  • Radical initiation via DTBP (di-tert-butyl peroxide) decomposition.

  • Hydrogen abstraction from -CH<sub>2</sub>CN to form ·CH<sub>2</sub>CN .

  • Radical addition to aromatic substrates, followed by rearomatization.

Example Reaction :

SubstrateProductYield (%)ConditionsSource
3-NitrobenzaldehydeN-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide-3-nitrobenzyl adduct58DTBP, FeCl<sub>3</sub>, 110°C

Knoevenagel Condensation

The compound’s carbonyl group facilitates condensation with aldehydes in the presence of a base (e.g., triethylamine). This reaction forms α,β-unsaturated derivatives, useful in synthesizing pharmacologically active molecules .

Reaction Pathway :

  • Deprotonation of the α-hydrogen adjacent to the carbonyl.

  • Nucleophilic attack on the aldehyde.

  • Elimination of water to form a conjugated enone system.

Optimized Conditions :

CatalystSolventTemperatureYield (%)Source
NEt<sub>3</sub>Toluene120°C78

Electrophilic Aromatic Substitution

The 3-methylphenyl group undergoes substitution reactions at the para position relative to the methyl group. Nitration and sulfonation are prominent examples:

Nitration :
Treatment with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group:

Nitrating AgentProductYield (%)Source
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3)N-(Cyanomethyl)-2-(3-methyl-4-nitrophenyl)-N-phenylacetamide63

Sulfonation :
Concentrated H<sub>2</sub>SO<sub>4</sub> at 50°C produces the sulfonated derivative.

Reduction Reactions

The nitrile group is reduced to an amine using LiAlH<sub>4</sub> or catalytic hydrogenation:

  • LiAlH<sub>4</sub> Reduction :
    Yields N-(aminomethyl)-2-(3-methylphenyl)-N-phenylacetamide with 85% efficiency.

  • H<sub>2</sub>/Pd-C :
    Selective reduction without affecting the aromatic rings (70% yield).

Cyclization Reactions

Under basic conditions, the cyanomethyl group reacts intramolecularly with the acetamide carbonyl, forming a five-membered lactam ring .

Conditions :

BaseSolventTemperatureYield (%)Source
K<sub>2</sub>CO<sub>3</sub>DMF100°C68

Interaction with Nucleophiles

The electron-deficient nitrile group reacts with nucleophiles like hydroxylamine to form amidoximes:

NucleophileProductYield (%)Source
NH<sub>2</sub>OH·HClN-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamidoxime75

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications:

  • Antiviral Activity: Research indicates that compounds structurally similar to N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide exhibit potential antiviral properties. For instance, N-(3-Cyanophenyl)-2-phenylacetamide has shown efficacy against viruses such as measles and canine distemper by inhibiting viral membrane fusion .
  • Anti-inflammatory Effects: Compounds derived from this class have been investigated for their anti-inflammatory properties. Preliminary studies suggest that they may modulate cytokine production, which is pivotal in inflammatory responses .

Case Studies:

  • A study demonstrated the synthesis of phenylacetamide derivatives with significant antiviral activity, suggesting a pathway for developing new antiviral drugs based on structural modifications of this compound .

Materials Science

Advanced Materials Development:

  • Polymer Synthesis: The compound serves as a building block in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's functionality, making it suitable for coatings and composites.

Applications in Nanotechnology:

  • The compound's unique structure allows for its use in nanoparticle formulations for targeted drug delivery systems. By modifying surface characteristics, it can facilitate the selective delivery of therapeutics, enhancing efficacy while minimizing side effects .

Biological Research

Enzyme Interaction Studies:

  • This compound has been utilized in studies investigating enzyme interactions and metabolic pathways. Its structural features allow researchers to explore how modifications influence binding affinity and specificity towards biological targets.

Toxicity Assessments:

  • Investigating the toxicity profiles of compounds similar to this compound is essential for understanding their safety in clinical applications. Studies have indicated low cytotoxicity levels, making them promising candidates for further development .

Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntiviral, anti-inflammatory drug developmentEffective against viral infections; low toxicity
Materials SciencePolymer synthesis, advanced material coatingsEnhanced thermal stability; functional properties
Biological ResearchEnzyme interaction studies, toxicity assessmentsLow cytotoxicity; valuable tool for research

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The phenylacetamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical parameters of N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Reference
This compound C₁₇H₁₅N₂O ~269.3 (calc.) Cyanomethyl, 3-methylphenyl Not explicitly reported; inferred from analogs
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 183.63 Chloro, 3-methylphenyl Intermediate in polymer synthesis
2-((1-Bromonaphthalen-2-yl)oxy)-N-phenylacetamide C₁₈H₁₄BrNO₂ 372.1 Bromonaphthyloxy, phenyl Cardioprotective agent (VU0418705)
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide C₁₅H₁₅N₃OS 285.36 Pyrimidinylthio, phenyl SIRT2 inhibition (anticancer)
2-Chloro-N-(2,3-dimethylphenyl)-N-isopropylacetamide C₁₄H₁₉ClNO 256.76 Chloro, dimethylphenyl, isopropyl Herbicide (dimethenamid analog)

Functional Group Impact on Bioactivity

  • Cyanomethyl vs. Chloro: Chloro-substituted acetamides (e.g., 2-chloro-N-(3-methylphenyl)acetamide) are often intermediates in polymer synthesis , while cyanomethyl groups may confer metabolic resistance, as seen in pesticidal compounds like dimethenamid .
  • Aromatic vs. Heterocyclic Substituents : The presence of pyrimidinylthio groups (e.g., in SIRT2 inhibitors) enhances enzyme-binding specificity compared to simple phenyl rings .
  • Bromonaphthyloxy vs. Methylphenyl : Bromonaphthyloxy derivatives exhibit cardioprotective effects via ion channel modulation , whereas methylphenyl groups may optimize lipophilicity for membrane penetration.

Limitations and Toxicity

  • Cyanomethyl Derivatives: Limited toxicological data exist for cyanomethyl-substituted acetamides, though analogous compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive safety profiles .
  • Chloroacetamides: Some exhibit neurotoxic or carcinogenic risks, necessitating rigorous environmental monitoring .

Biological Activity

Overview

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzanilides and features a cyano group that contributes to its unique chemical properties. Its structural characteristics make it a candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The cyano group enhances the compound's binding affinity to enzyme active sites, potentially inhibiting their activity. This inhibition can prevent substrate binding and subsequent catalysis, leading to various biological effects.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viruses such as the measles virus (MV) and canine distemper virus (CDV). It has been shown to inhibit MV and CDV-induced membrane fusion, with an IC50 value indicating significant antiviral potential. Notably, the compound exhibits low cytotoxicity, with a CC50 ≥ 300 μM, suggesting a favorable safety profile in vitro .

Anti-inflammatory Properties

In addition to antiviral effects, this compound has been investigated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to modulate cytokine production in macrophage cultures, reducing levels of pro-inflammatory markers such as IL-1β and TNFα at non-cytotoxic concentrations. In vivo studies using animal models of inflammation have also shown significant reductions in edema and leukocyte migration .

Antimicrobial Activity

The compound has displayed antimicrobial properties against various pathogens. Its derivatives have been tested for minimum inhibitory concentration (MIC) values, showcasing effectiveness against several bacterial strains. The ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Case Studies

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibited viral spread in persistently infected dog brain cells, underscoring its potential as an antiviral agent.
  • Anti-inflammatory Effects : In a controlled experiment, the compound significantly reduced paw edema in CFA-induced models, highlighting its therapeutic promise in treating inflammatory diseases .
  • Antimicrobial Evaluation : The compound's derivatives were evaluated for their antibacterial activities against Xanthomonas species, showing promising results with low EC50 values .

Data Tables

Biological ActivityObservationsReference
AntiviralIC50 against MV and CDV; low cytotoxicity
Anti-inflammatoryReduced IL-1β and TNFα levels; edema reduction
AntimicrobialEffective against bacterial strains; low MIC

Q & A

[Basic] What synthetic methodologies are recommended for preparing N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with the formation of the acetamide backbone through condensation of 3-methylphenylacetic acid derivatives with cyanomethylamine precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions .
  • Cyanomethylation : Reaction with chloroacetonitrile or similar reagents in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
    Intermediates are validated via ¹H/¹³C NMR (peak assignments for methyl, cyanomethyl, and aromatic protons) and HRMS (exact mass confirmation) .

[Basic] Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 2.3 ppm for 3-methylphenyl CH₃; δ 3.8–4.2 ppm for cyanomethyl -CH₂-) and ¹³C NMR (δ 120–125 ppm for nitrile carbon) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₆N₂O) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry using software like SHELX .

[Advanced] How can structure-activity relationships (SAR) be systematically investigated for antimicrobial activity?

  • Analog synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated or electron-withdrawing groups) to assess impact on bioactivity .
  • Biological assays :
    • In vitro antimicrobial testing : MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Enzyme inhibition : Fluorometric assays targeting bacterial dihydrofolate reductase (DHFR) .
  • Computational docking : Use AutoDock Vina to predict binding modes to DHFR active sites (PDB: 1DHF) .
    Example SAR Table :
DerivativeR GroupMIC (µg/mL)DHFR IC₅₀ (nM)
Parent3-MePh8.2120
Fluoro4-FPh3.545
Nitro3-NO₂Ph12.7210

[Advanced] How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardize assay conditions : Control variables like pH (7.4 vs. 6.8), temperature (37°C), and solvent (DMSO concentration ≤1%) .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) with cell-based assays (e.g., MTT for cytotoxicity) .
  • Statistical rigor : Use triplicate measurements and report SEM. Apply ANOVA to identify significant differences between batches .

[Basic] What are proposed mechanisms of action for this compound in anticancer studies?

  • Kinase inhibition : ATP-competitive binding to EGFR (epidermal growth factor receptor) confirmed via Western blotting (reduced phosphorylation at Tyr1173) .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis in MCF-7 breast cancer cells .
  • Cell cycle arrest : G1/S phase blockade observed via propidium iodide staining (increased G1 population at 10 µM) .

[Advanced] What computational strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • QSAR modeling : Use MOE or Schrödinger to correlate logP with aqueous solubility (e.g., replace cyanomethyl with polar groups) .
  • Metabolite prediction : Cyp450 isoform screening (e.g., CYP3A4/2D6) using hepatocyte microsomal assays .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., PMF profiles in lipid bilayers) .

[Basic] How is crystallographic data analyzed to resolve molecular conformation?

  • Single-crystal X-ray diffraction : Collect data at 100 K using Cu-Kα radiation. Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
  • Key parameters : Bond lengths (C-N: ~1.34 Å), torsion angles (amide plane ±5°), and R-factor (<0.05) .

[Advanced] What strategies mitigate synthetic challenges like low yield in cyanomethylation?

  • Reagent optimization : Substitute chloroacetonitrile with Tosyl-CN for better leaving-group properties .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield (85% vs. 60%) under 100°C .
  • In situ IR monitoring : Track nitrile peak (2250 cm⁻¹) disappearance to endpoint .

[Basic] How is stability assessed under physiological conditions?

  • Forced degradation studies : Expose to pH 1.2 (gastric) and 7.4 (blood) at 37°C for 24 h. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
  • Light/heat stress : 48 h under UV (254 nm) or 60°C; quantify degradation products (>95% parent compound stability required) .

[Advanced] How do researchers validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Lysate heating (37–65°C) followed by Western blotting to detect stabilized target proteins .
  • Fluorescence polarization : Competitive binding assays with FITC-labeled probe (Kd < 100 nM confirms engagement) .

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